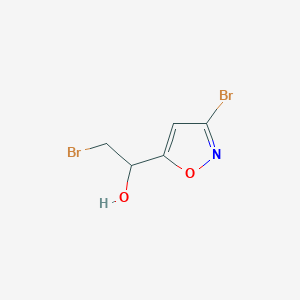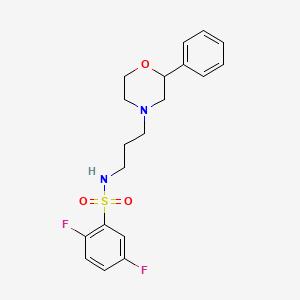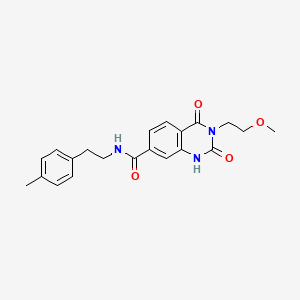![molecular formula C13H14N2O2 B2354404 3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid CAS No. 1507595-33-6](/img/structure/B2354404.png)
3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid” is a compound with the CAS Number: 1507595-33-6 . It has a molecular weight of 230.27 . The IUPAC name for this compound is 3-(((1-methyl-1H-pyrrol-3-yl)methyl)amino)benzoic acid .
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes “3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid”, can be achieved through various methods . One of the common methods is the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O2/c1-15-6-5-10(9-15)8-14-12-4-2-3-11(7-12)13(16)17/h2-7,9,14H,8H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D structure .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
This compound has been used in the synthesis of a wide range of novel tetrahydropyrido[2,3-d]pyrimidines, which are considered as bioactive candidate compounds . These compounds were synthesized by a one-pot condensation reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and aromatic aldehydes .
Drug Development
The compound is a potential candidate for drug development. It has been used in the synthesis of biological molecules, which make motivational enzymes attractive for catalytic processes . These biological molecules have potential applications in drug delivery .
Catalyst in Chemical Reactions
The compound has been used as a catalyst in chemical reactions. For instance, it has been used in the preparation of new tetrahydropyrido[2,3-d]pyrimidines via a cooperative vinylogous anomeric based oxidation .
Anti-Tumoral Effects
Although not directly mentioned in the search results, similar compounds with a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole structure have shown anti-tumoral effects . This suggests that “3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid” might also have potential anti-tumoral applications.
Anti-Inflammatory and Analgesic Activities
Indole derivatives, which are structurally similar to this compound, have shown anti-inflammatory and analgesic activities . This suggests that “3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid” might also have potential anti-inflammatory and analgesic applications.
Antifungal Activity
Again, structurally similar compounds have shown antifungal activity . This suggests that “3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid” might also have potential antifungal applications.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(1-methylpyrrol-3-yl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-15-6-5-10(9-15)8-14-12-4-2-3-11(7-12)13(16)17/h2-7,9,14H,8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUMYVSQYNGGMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CNC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone](/img/structure/B2354321.png)





![N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2354332.png)



![Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2354340.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B2354341.png)
![2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole](/img/structure/B2354343.png)
![2-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2354344.png)